1-[3'-(4-BROMOPHENYL)-3,3-BIS(4-ETHYLPHENYL)-3H,3'H-SPIRO[2-BENZOTHIOPHENE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE
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Overview
Description
1-[3’-(4-bromophenyl)-3,3-bis(4-ethylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone is a complex organic compound characterized by its unique spiro structure. This compound features a combination of benzothiophene and thiadiazole rings, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3’-(4-bromophenyl)-3,3-bis(4-ethylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene and thiadiazole precursors, followed by their coupling under specific conditions to form the spiro compound. Common reagents used in these reactions include bromine, ethylbenzene, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[3’-(4-bromophenyl)-3,3-bis(4-ethylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permangan
Properties
Molecular Formula |
C33H29BrN2OS2 |
---|---|
Molecular Weight |
613.6g/mol |
IUPAC Name |
1-[4-(4-bromophenyl)-3',3'-bis(4-ethylphenyl)spiro[1,3,4-thiadiazole-5,1'-2-benzothiophene]-2-yl]ethanone |
InChI |
InChI=1S/C33H29BrN2OS2/c1-4-23-10-14-25(15-11-23)32(26-16-12-24(5-2)13-17-26)29-8-6-7-9-30(29)33(39-32)36(35-31(38-33)22(3)37)28-20-18-27(34)19-21-28/h6-21H,4-5H2,1-3H3 |
InChI Key |
VMLBDKKAQVZPEH-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2(C3=CC=CC=C3C4(S2)N(N=C(S4)C(=O)C)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)CC |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(C3=CC=CC=C3C4(S2)N(N=C(S4)C(=O)C)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)CC |
Origin of Product |
United States |
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